molecular formula C24H20O4 B14876291 3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one

3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one

Cat. No.: B14876291
M. Wt: 372.4 g/mol
InChI Key: PPTITFCYMITDMS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Benzylation: The 7-position benzyl ether can be introduced by reacting the chromenone intermediate with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, thereby reducing the progression of the disease.

    Modulating Receptors: It can bind to and modulate the activity of certain receptors, leading to changes in cellular signaling and function.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one
  • 3-(2-Methoxyphenyl)-7-((2-chlorobenzyl)oxy)-4H-chromen-4-one
  • 3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-2-one

Uniqueness

3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and benzyl ether groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C24H20O4/c1-16-7-3-4-8-17(16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-9-5-6-10-22(19)26-2/h3-13,15H,14H2,1-2H3

InChI Key

PPTITFCYMITDMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC

Origin of Product

United States

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